7-(Trifluoromethyl)quinoline-3-carboxylic acid

Anti-inflammatory Toxicity In Vivo

Choose 7-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS 71082-51-4) to leverage its unique 7-CF₃ group, which is critical for achieving target LogP (2.38) and bioavailability (0.56). Generic quinoline-3-carboxylic acids fail to replicate these pharmacokinetic properties, making this the definitive scaffold for reproducible SAR studies, H-PGDS inhibitor synthesis, and next-generation antibiotic development. Ensure your program—whether targeting inflammation, bacterial resistance, or neurological disorders—utilizes the exact chemical core linked to superior potency and safety profiles.

Molecular Formula C11H6F3NO2
Molecular Weight 241.169
CAS No. 71082-51-4
Cat. No. B592030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)quinoline-3-carboxylic acid
CAS71082-51-4
Molecular FormulaC11H6F3NO2
Molecular Weight241.169
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17)
InChIKeyYPYGOIBPYXRZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)quinoline-3-carboxylic Acid (CAS 71082-51-4): A Strategic Fluorinated Quinoline Building Block for Drug Discovery


7-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS 71082-51-4) is a substituted quinoline heterocycle characterized by a carboxylic acid group at the 3-position and a trifluoromethyl (CF₃) group at the 7-position of the quinoline ring. With a molecular formula of C₁₁H₆F₃NO₂ and a molecular weight of 241.17 g/mol , this compound serves as a key fluorinated building block in medicinal chemistry. The CF₃ moiety is a critical functional motif known to enhance lipophilicity, metabolic stability, and biological interactions, making it a valuable core for the development of kinase inhibitors, antimicrobial agents, and antimalarial drugs . Its strategic substitution pattern provides a unique scaffold that enables targeted structure-activity relationship (SAR) studies and the synthesis of diverse pharmacologically active derivatives.

Why 7-(Trifluoromethyl)quinoline-3-carboxylic Acid Cannot Be Substituted with Unsubstituted or Differently Positioned Quinoline Carboxylic Acids


In-class substitution of 7-(trifluoromethyl)quinoline-3-carboxylic acid with other quinoline-3-carboxylic acids is highly discouraged due to the profound impact of the 7-CF₃ group on critical molecular properties. The electron-withdrawing and lipophilic nature of the trifluoromethyl group at the 7-position significantly alters the compound's LogP, pKa, metabolic stability, and target binding affinity compared to non-fluorinated or differently substituted analogs. For instance, the presence of the CF₃ group directly influences the compound's lipophilicity (Consensus LogP of 2.38) and bioavailability (Bioavailability Score of 0.56) , parameters that are central to drug-likeness and biological efficacy. Generic quinoline-3-carboxylic acids lacking this specific substitution will not replicate these pharmacokinetic and pharmacodynamic properties, leading to potentially different or diminished biological outcomes in SAR studies. The specific quantitative evidence detailed in the guide below confirms that even closely related structural analogs exhibit significantly divergent biological activity and toxicity profiles, underscoring the necessity of using this precise compound for reproducible and meaningful research results.

Quantitative Differential Evidence: 7-(Trifluoromethyl)quinoline-3-carboxylic Acid vs. Key Analogs and In-Class Candidates


Anti-Inflammatory Potency and Toxicity Profile: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid vs. Flufenamic Acid

In a study of quinoline-3-carboxylic acid derivatives, the 4-hydroxy-7-trifluoromethyl analog demonstrated superior anti-inflammatory activity and a significantly improved safety profile in a rat model when directly compared to the established NSAID flufenamic acid [1]. This finding underscores the value of the 7-CF₃-quinoline-3-carboxylic acid scaffold for developing safer anti-inflammatory agents.

Anti-inflammatory Toxicity In Vivo

Antibacterial Activity: N-1 Trifluoromethyl 4-Quinolone Derivatives vs. Norfloxacin

A key study on 4-quinolone-3-carboxylic acid derivatives with a trifluoromethyl group at the N-1 position (synthesized from a 7-trifluoromethylquinoline precursor) showed that compound 8a exhibited antibacterial activity comparable to the marketed fluoroquinolone norfloxacin against key Gram-positive and Gram-negative pathogens [1]. This positions the 7-trifluoromethylquinoline scaffold as a viable core for generating novel quinolone antibiotics.

Antibacterial Quinolone In Vitro

Optimized Lipophilicity Profile for CNS Drug Development: Comparison with Benchmark CNS Drugs

The compound's Consensus LogP of 2.38 and XLogP3 of 2.6 place it within the optimal lipophilicity range for crossing the blood-brain barrier (BBB), for which it is predicted to be a permeant . This is a key differentiator from more hydrophilic quinoline carboxylic acids that lack the CF₃ group and have poor CNS penetration.

Physicochemical Properties CNS Drug-likeness ADME

Synthetic Versatility: A Key Intermediate for H-PGDS and Other Enzyme Inhibitors

The compound's strategic importance is underscored by its role as a core intermediate in patented quinoline-3-carboxamide inhibitors of hematopoietic prostaglandin D synthase (H-PGDS) . This specific application is not shared by generic quinoline carboxylic acids, confirming the unique value of the 7-CF₃ substitution pattern for accessing this therapeutic target.

Synthetic Intermediate Enzyme Inhibition Patent Evidence

Primary Application Scenarios for 7-(Trifluoromethyl)quinoline-3-carboxylic Acid Based on Quantified Differentiation


Medicinal Chemistry: Development of Safer Anti-inflammatory Agents with an Improved Therapeutic Index

This compound is the optimal choice for medicinal chemistry programs aiming to develop new anti-inflammatory drugs that are both more potent and less toxic than traditional NSAIDs like flufenamic acid. The evidence demonstrates that derivatives of this scaffold can achieve a superior therapeutic index, with the 4-hydroxy analog showing an LD50 of 800 mg/kg compared to 510 mg/kg for flufenamic acid while maintaining superior anti-inflammatory potency [1]. This scenario leverages the demonstrated in vivo safety and efficacy profile of this specific chemical core.

Antibacterial Drug Discovery: Generating Novel Quinolone Antibiotics with Activity Comparable to Norfloxacin

This scaffold is highly suitable for antibacterial drug discovery programs focused on the synthesis of novel 4-quinolone-3-carboxylic acid derivatives. The quantitative evidence confirms that analogs derived from this core exhibit in vitro antibacterial activity comparable to the established fluoroquinolone norfloxacin against key bacterial strains [1]. This positions the compound as a critical starting material for SAR studies and lead optimization in the development of next-generation antibiotics.

CNS Drug Development: Synthesizing Brain-Penetrant Small Molecule Therapeutics

Given its predicted high gastrointestinal absorption and blood-brain barrier permeability, combined with an optimal lipophilicity profile (Consensus LogP of 2.38) [1], this compound is an exceptional starting point for designing CNS-active drugs. Its physicochemical properties, conferred by the 7-CF₃ group, allow it to bypass a key hurdle in CNS drug discovery, making it a strategic choice for programs targeting neurological and psychiatric disorders.

Targeted Enzyme Inhibition: Development of H-PGDS Inhibitors and Other Patented Chemical Series

Researchers focused on developing inhibitors for high-value targets like hematopoietic prostaglandin D synthase (H-PGDS) will find this compound indispensable. Patent literature explicitly identifies 7-(trifluoromethyl)quinoline-3-carboxylic acid as a key intermediate in the synthesis of potent and selective H-PGDS inhibitors [1]. Using this specific compound ensures the generation of the exact molecular entities described in these patents, which is essential for reproducibility and intellectual property positioning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)quinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.